2-(1,3-Thiazol-2-yl)aniline hydrochloride
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Overview
Description
2-(1,3-Thiazol-2-yl)aniline hydrochloride is a chemical compound that features a thiazole ring attached to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of 2-(1,3-Thiazol-2-yl)aniline hydrochloride with its targets need to be elucidated through further studies.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Biochemical Analysis
Biochemical Properties
Thiazoles, the family of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to exhibit significant biological activities, including anti-inflammatory activity . These activities suggest that 2-(1,3-Thiazol-2-yl)aniline hydrochloride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been found to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)aniline hydrochloride typically involves the reaction of 2-aminothiazole with aniline under specific conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Scientific Research Applications
2-(1,3-Thiazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-(1,3-Thiazol-2-yl)aniline hydrochloride.
Thiazole: The parent compound of the thiazole ring.
Aniline: The parent compound of the aniline moiety.
Uniqueness
This compound is unique due to the combination of the thiazole and aniline moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDEHIEHALMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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